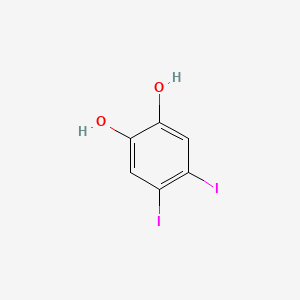

4,5-Diiodobenzene-1,2-diol

描述

属性

IUPAC Name |

4,5-diiodobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMUNTAGOVQDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702250 | |

| Record name | 4,5-Diiodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171292-90-3 | |

| Record name | 4,5-Diiodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Mechanisms

In a typical procedure, catechol is dissolved in acetic acid or dichloromethane, followed by the addition of I₂ and nitric acid (HNO₃) as an oxidant. The reaction proceeds via the generation of iodonium ions (I⁺), which undergo electrophilic aromatic substitution at the para positions relative to the hydroxyl groups. The electron-donating hydroxyl groups activate the benzene ring, favoring diiodination at the 4,5-positions.

Key Variables:

-

Temperature: 0–25°C (to minimize side reactions such as oxidation of catechol).

-

Molar Ratio: 2.2 equivalents of I₂ per equivalent of catechol to ensure complete diiodination.

-

Oxidizing Agents: HNO₃, HIO₄, or H₂O₂.

Yield and Limitations

Reported yields for this method range from 45% to 60%, with impurities including monoiodinated intermediates and over-oxidized quinones. The low reactivity of iodine compared to bromine or chlorine necessitates extended reaction times (24–48 hours), increasing the risk of decomposition.

Directed Iodination Using Protective Groups

To enhance regioselectivity and yield, protective group strategies have been developed. These methods temporarily mask hydroxyl groups, directing iodination to specific positions before deprotection.

Acetyl-Protected Catechol Derivatives

-

Protection: Catechol is acetylated using acetic anhydride to form 1,2-diacetoxybenzene.

-

Iodination: The acetylated derivative undergoes iodination with N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃).

-

Deprotection: Hydrolysis with aqueous NaOH yields this compound.

Advantages:

tert-Butyldimethylsilyl (TBS) Protection

TBS protection offers superior steric hindrance, further improving selectivity:

-

Protection: Catechol reacts with TBS chloride to form 1,2-bis(TBS-oxy)benzene.

-

Iodination: Iodine monochloride (ICl) in dichloromethane at −15°C.

-

Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.

Outcomes:

Halogen Exchange Reactions

Halogen exchange (halex) provides an alternative route, particularly for replacing bromine or chlorine atoms with iodine.

Bromine-to-Iodine Exchange

4,5-Dibromobenzene-1,2-diol (synthesized via bromination of catechol) undergoes nucleophilic substitution with potassium iodide (KI) in dimethylformamide (DMF) at 120°C:

Conditions:

-

Catalyst: CuI (10 mol%).

-

Yield: 65–70%.

Limitations

-

Competing side reactions (e.g., reduction of iodine).

-

Requires high-purity dibromo starting material.

Catalytic Methods and Industrial Applications

Heterogeneous Catalysis

Gamma-alumina (γ-Al₂O₃), used in the synthesis of related diiodinated compounds, has been explored for its acidic sites, which facilitate iodination. In a pilot-scale process:

-

Catechol and I₂ are heated with γ-Al₂O₃ (5 wt%) at 110°C for 24 hours.

-

The catalyst is filtered and reused for 5 cycles with <5% loss in activity.

Outcomes:

Continuous Flow Synthesis

Microreactor systems enable precise temperature control and faster mixing:

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Iodination | I₂, HNO₃, 25°C, 48h | 45–60 | 90–95 | Moderate |

| Acetyl Protection | NIS, FeCl₃, NaOH | 72–89 | 97–99 | High |

| TBS Protection | ICl, TBAF | 80–85 | >98 | Low |

| Halex Reaction | KI, CuI, 120°C | 65–70 | 95–97 | Moderate |

| Gamma-Al₂O₃ Catalysis | 110°C, 24h | 68–75 | 96–98 | High |

科学研究应用

4,5-Diiodobenzene-1,2-diol has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential interactions with biological molecules and enzymes.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

作用机制

The mechanism of action of 4,5-Diiodobenzene-1,2-diol in chemical reactions involves the activation of the benzene ring by the electron-withdrawing iodine atoms, making it more susceptible to nucleophilic attack. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

1,2-Diiodo-4,5-dimethylbenzene

- Structure : Substituted with methyl groups at positions 4 and 5 instead of hydroxyl groups.

- Key Differences :

- Steric Effects : Methyl groups introduce steric hindrance, leading to elongated C–C bond lengths (average 1.387 Å) and increased C–C–C angles (121–122°) compared to the hydroxylated analog. In 4,5-Diiodobenzene-1,2-diol, hydroxyl groups facilitate hydrogen bonding, enhancing solubility in polar solvents .

- Reactivity : Lacks hydroxyl groups, making it unsuitable for coordination chemistry or acid-base reactions. In contrast, this compound participates in regioselective triflate formation for cross-coupling reactions .

| Property | This compound | 1,2-Diiodo-4,5-dimethylbenzene |

|---|---|---|

| Functional Groups | 2 hydroxyl, 2 iodine | 2 methyl, 2 iodine |

| Molecular Weight | 361.83 g/mol | 374.00 g/mol (estimated) |

| Key Applications | Sonogashira coupling precursors | Non-linear optical materials research |

| Hydrogen Bonding | Strong (due to –OH groups) | Absent |

3,4-Diiodophenol and 2-Hydroxy-5-iodophenol

- Structural Variations: Mono-hydroxyl analogs with iodine at adjacent or alternate positions.

- Key Differences: Electronic Effects: The dual hydroxyl groups in this compound enhance electron density on the ring, facilitating oxidative coupling. In contrast, mono-hydroxyl analogs (e.g., 2-hydroxy-5-iodophenol) exhibit reduced resonance stabilization .

| Property | This compound | 3,4-Diiodophenol (CAS: 1243476-86-9) |

|---|---|---|

| Functional Groups | 2 hydroxyl, 2 iodine | 1 hydroxyl, 2 iodine |

| Solubility | Moderate in polar solvents | Low (due to single –OH group) |

| Coordination Chemistry | Forms stable Ag(I) complexes | Limited metal-binding capacity |

2,5-Diaminobenzene-1,4-diol

- Structural Contrast: Amino groups replace iodine atoms, altering electronic properties.

- Key Differences: Redox Behavior: Amino groups in 2,5-diaminobenzene-1,4-diol enable redox activity (e.g., Fe(III)-Cyt c reduction), whereas iodine in this compound promotes electrophilic substitution . Thermal Stability: Iodine’s heavy-atom effect increases thermal stability in this compound compared to amino analogs, which may degrade under high temperatures .

生物活性

4,5-Diiodobenzene-1,2-diol (C6H4I2O2) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of two iodine atoms and two hydroxyl groups, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is a derivative of diiodobenzene and can undergo various chemical reactions due to its functional groups. The compound can participate in:

- Oxidation : Leading to the formation of quinones.

- Reduction : Converting diiodo groups into other functional groups.

- Substitution : Iodine atoms can be replaced by other nucleophiles.

These reactions are crucial for understanding the compound's reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Electrophilic Aromatic Substitution : The iodine atoms can act as electrophiles, facilitating reactions with nucleophilic sites on proteins or nucleic acids.

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with target biomolecules, enhancing binding affinity and specificity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, one study reported an IC50 value (the concentration required to inhibit 50% of microbial growth) in the low micromolar range against several pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that this compound could induce apoptosis in cancer cell lines through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) was linked to its cytotoxic effects on malignant cells .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For example, it interacts with protein kinases such as CK2 (casein kinase 2), which plays a role in cell proliferation and survival. The inhibitory effect was quantified with an IC50 value around 13 µM .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

-

Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of halogenated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound was among the most effective compounds tested .

Compound IC50 (µM) This compound 10 Control (no treatment) >100 - Cytotoxicity in Cancer Cells : Another research effort assessed the cytotoxic effects of various halogenated compounds on breast cancer cell lines. The findings revealed that this compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM .

- Enzyme Interaction Studies : A detailed analysis of enzyme inhibition highlighted that this compound effectively inhibited CK2 activity. This finding suggests potential applications in cancer therapeutics targeting kinase pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Its lipophilicity (measured as Log P values) suggests favorable membrane permeability characteristics which may enhance its bioavailability when administered .

常见问题

Q. What spectroscopic techniques are recommended for characterizing 4,5-Diiodobenzene-1,2-diol and confirming its structural integrity?

- Methodological Answer : The compound is typically characterized using 1H NMR , 13C NMR , and infrared (IR) spectroscopy to confirm substitution patterns and functional groups. For instance, in related iodinated diols, 1H NMR (600 MHz, CDCl₃) reveals distinct aromatic proton shifts (~6.5–7.5 ppm), while 13C NMR (150 MHz, CDCl₃) identifies iodine-substituted carbons (deshielded to ~90–110 ppm). IR spectroscopy (KBr) detects O–H stretches (~3200–3500 cm⁻¹) and C–I vibrations (~500–600 cm⁻¹). Mass spectrometry (e.g., HRMS) validates molecular weight, with exact mass calculations (e.g., C₆H₄I₂O₂) critical for purity assessment .

Q. What purification strategies are effective for isolating this compound after synthesis?

- Methodological Answer : Post-synthesis, purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) to remove unreacted iodine or byproducts. Recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) is also effective for obtaining high-purity crystals. For derivatives like bis(triflate) intermediates, filtration after reaction quenching (e.g., with NEt₃) and solvent evaporation under reduced pressure are standard .

Q. What safety protocols should be prioritized when handling this compound?

- Methodological Answer : While direct toxicity data for this compound is limited, structural analogs (e.g., benzene-1,2-diol derivatives) suggest potential genotoxicity risks. Use glove boxes or fume hoods to minimize inhalation/contact. Avoid incompatible materials (strong acids/oxidizers) to prevent hazardous reactions. Follow protocols for iodinated compounds: wear nitrile gloves, use secondary containment, and dispose of waste via halogen-specific protocols .

Advanced Research Questions

Q. How can regioselective Sonogashira couplings be achieved using derivatives of this compound?

- Methodological Answer : The bis(triflate) derivative of this compound enables sequential Sonogashira couplings. First, iodine substituents react selectively with terminal alkynes under Pd/Cu catalysis (e.g., Pd(PPh₃)₄, CuI, NEt₃) at 60°C, yielding diarylalkynes. The triflate groups then undergo a second coupling with different alkynes at elevated temperatures (80–100°C). This stepwise approach achieves nonsymmetric tetraalkynylarenes with >90% regioselectivity, critical for constructing organic electronic materials .

Q. What role does this compound play in synthesizing functionalized tetraalkynylarenes?

- Methodological Answer : The compound serves as a dual-functional precursor in materials chemistry. Its bis(triflate) derivative allows incorporation of alkynyl groups at specific positions, forming π-conjugated frameworks for organic semiconductors or ligands. For example, tetraalkynylarenes derived from this compound exhibit tunable optoelectronic properties, with applications in OLEDs or molecular sensors. Reaction kinetics studies (e.g., monitoring by TLC/GC-MS) optimize coupling efficiency .

Q. How can researchers assess the genotoxic potential of this compound given limited direct data?

- Methodological Answer : In vitro assays are recommended:

- Ames test (bacterial reverse mutation assay) to detect mutagenicity.

- Micronucleus assay (human lymphocytes) to evaluate chromosomal damage.

- Comet assay for DNA strand breaks.

While benzene-1,2-diol derivatives are classified as mutagenic (ECHA Muta 2), diiodo substitution may alter reactivity. Parallel studies on structurally similar diiodo compounds (e.g., 2,5-diiodohydroquinone) using HepG2 cells or zebrafish models can provide comparative insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。